![molecular formula C16H21NO2 B2548947 Methyl-3-Benzyl-3-Azabicyclo[3.2.1]octan-8-carboxylat CAS No. 2089333-94-6](/img/structure/B2548947.png)

Methyl-3-Benzyl-3-Azabicyclo[3.2.1]octan-8-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

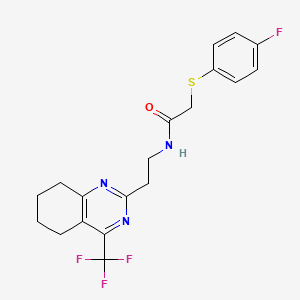

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is a compound that belongs to the class of azabicyclo[3.2.1]octane derivatives. These compounds are of interest due to their rigid structures and potential biological activities. The azabicyclo[3.2.1]octane skeleton is a key feature in these molecules, which can influence their conformation and, consequently, their interaction with biological targets .

Synthesis Analysis

The synthesis of azabicyclo[3.2.1]octane derivatives typically involves key steps such as alkylation and cyclization. For instance, one study describes the synthesis of a conformationally rigid analogue of 2-aminoadipic acid, which is synthesized from dimethyl rac-2,5-dibromohexanedioate through alkylation-cyclization steps to yield the azabicyclo[3.2.1]octane skeleton . Another study reports the synthesis of esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, which were studied by NMR spectroscopy . Additionally, the synthesis of potential metabolites of brain imaging agents involving azabicyclo[3.2.1]octane derivatives has been reported, highlighting the relevance of these compounds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives has been extensively studied using spectroscopic methods such as NMR and X-ray diffraction. These studies have revealed that these compounds often adopt a chair-envelope conformation, with substituents occupying specific positions that can influence their biological activity. For example, the chair conformation of the piperidine ring is puckered at C8 in the α-epimers and flattened at N3 in the β-epimers . The crystal structure of certain isomers has also been determined, providing insights into their relative and absolute configurations .

Chemical Reactions Analysis

The chemical reactivity of azabicyclo[3.2.1]octane derivatives can be influenced by their rigid structures and the presence of various functional groups. For example, the synthesis of potential metabolites of brain imaging agents involved nitration and a modified Sandmeyer reaction to introduce hydroxyl groups into the azabicyclo[3.2.1]octane framework . These reactions are crucial for the modification of the core structure to obtain derivatives with desired properties for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.2.1]octane derivatives are closely related to their molecular structure. The conformational rigidity and the presence of various substituents can affect properties such as solubility, boiling point, and melting point. Additionally, the biological activities of these compounds, such as analgesic and antipyretic activities, have been studied, demonstrating the potential therapeutic applications of these molecules .

Wissenschaftliche Forschungsanwendungen

Synthese von Tropan-Alkaloiden

Das 8-Azabicyclo[3.2.1]octan-Gerüst dient als zentrales Kernstück für Tropan-Alkaloide – eine vielfältige Familie von Naturprodukten. Diese Alkaloide zeigen faszinierende biologische Aktivitäten, was sie zu wertvollen Zielen für die Arzneimittelforschung und -entwicklung macht. Forscher haben stereoselektive Methoden zur Konstruktion dieses Gerüsts untersucht, entweder durch enantioselektive Ansätze oder durch direkte stereochemische Kontrolle während des Transformationsprozesses .

Kokain-Derivate

Interessanterweise ist Kokain (3-Benzoyloxy)-8-Methyl-8-azabicyclo[3.2.1]octan-2-carbonsäure ein Derivat dieses Gerüsts. Kokain, ein starkes Stimulans, beeinflusst die Neurotransmitter-Signalübertragung im Gehirn. Das Verständnis seiner Struktur und Interaktionen kann die Behandlung von Suchtstrategien verbessern .

Wirkmechanismus

Target of Action

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .

Mode of Action

The mode of action of Methyl 3-benzyl-3-azabicyclo[32It is known that the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-benzyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-benzyl-3-azabicyclo[32The compound has a molecular weight of 25935 , which could potentially influence its bioavailability.

Result of Action

The specific molecular and cellular effects of Methyl 3-benzyl-3-azabicyclo[32It is known that the compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Eigenschaften

IUPAC Name |

methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-19-16(18)15-13-7-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYVGJGLPDTNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC1CN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)

![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)